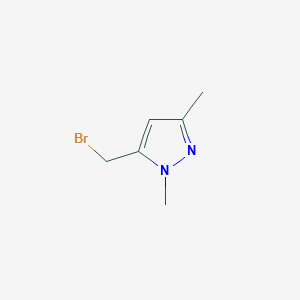

5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-5-3-6(4-7)9(2)8-5/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMUJHJFHWWSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Pyrazole Building Block

An In-depth Technical Guide to 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole: Properties, Synthesis, and Applications

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, metabolic stability, and ability to participate in various intermolecular interactions make it a highly sought-after motif in drug design. This compound emerges as a particularly valuable chemical intermediate. It combines the stable, decorated pyrazole core with a reactive bromomethyl group, creating an ideal electrophilic building block for introducing the 1,3-dimethylpyrazole moiety into a wide range of molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary to effectively utilize this potent synthon.

PART 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. The key physicochemical data for this compound are summarized below.

Physicochemical Data Table

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 873191-23-2 | [2] |

| Molecular Formula | C₆H₉BrN₂ | N/A |

| Molecular Weight | 189.06 g/mol | N/A |

| Appearance | Likely a solid or oil at room temperature | Inferred from related compounds |

| Melting Point | Data not widely available; related compounds like 3-Bromo-5-methyl-1H-pyrazole melt at 138-139 °C.[3] | N/A |

| Boiling Point | Data not widely available | N/A |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, DMF, Acetone) and poorly soluble in water. | N/A |

Spectroscopic Characterization

While a dedicated public spectrum is not available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous pyrazoles.[4][5][6]

-

¹H NMR: Key signals would include two singlets for the N-methyl and C-methyl groups (likely in the δ 2.0-4.0 ppm range), a singlet for the pyrazole ring proton (δ ~6.0 ppm), and a prominent singlet for the bromomethyl (-CH₂Br) protons, shifted downfield (likely δ 4.5-5.0 ppm) due to the adjacent bromine atom.

-

¹³C NMR: Expect distinct signals for the two methyl carbons, the bromomethyl carbon, and the three pyrazole ring carbons. The carbon bearing the bromine will be the most deshielded among the sp³ carbons.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

PART 2: Synthesis and Reactivity

Synthetic Strategy: A Plausible Route

The synthesis of this compound can be logically approached from readily available precursors. A common strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] Subsequent functionalization provides the target molecule.

Caption: Proposed two-step synthesis of this compound.

Causality Behind Experimental Choices:

-

Pyrazole Formation: The reaction between acetylacetone and methylhydrazine is a classic and high-yielding method for constructing the pyrazole ring. The use of methylhydrazine directly installs one of the required methyl groups on a ring nitrogen.

-

Selective Bromination: The key challenge is to brominate the C5-methyl group without affecting the C3-methyl group or the pyrazole ring itself. A free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN is the method of choice. This reaction selectively targets allylic or benzylic-type positions, and the C5-methyl group of the pyrazole ring is electronically analogous to such positions, making it susceptible to radical halogenation.

Core Reactivity: The Electrophilic Workhorse

The primary utility of this compound stems from the reactivity of the C-Br bond. The bromomethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions. This allows it to function as an efficient alkylating agent , covalently attaching the "1,3-dimethylpyrazol-5-yl)methyl" group to various nucleophiles.

Caption: Key nucleophilic substitution reactions of the title compound.

This reactivity is central to its role in drug discovery, enabling the connection of the pyrazole scaffold to other pharmacophores or molecular frameworks through stable C-N, C-S, or C-O bonds.

PART 3: Applications in Drug Discovery and Development

The pyrazole core is a cornerstone of modern medicinal chemistry, present in drugs targeting a wide array of diseases, from cancer to viral infections and inflammation.[1][8] Compounds like this compound serve as critical starting materials for synthesizing complex drug candidates.

-

Kinase Inhibitors: Many successful kinase inhibitors, such as Ruxolitinib and Ibrutinib, feature a pyrazole core.[1] This building block can be used to synthesize novel analogs where the pyrazole moiety acts as a hinge-binding motif or a scaffold to orient other functional groups within the ATP-binding pocket of a target kinase.

-

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or heterocyclic rings to improve physicochemical properties, such as solubility or metabolic stability, or to modulate target binding affinity.

-

Fragment-Based Drug Discovery (FBDD): The "(1,3-dimethylpyrazol-5-yl)methyl" fragment is an excellent candidate for FBDD campaigns. Its defined vector for growth (from the point of attachment) and favorable properties make it an attractive starting point for elaborating more potent, drug-like molecules.

PART 4: Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly compiled, its hazards can be reliably inferred from its chemical structure and data on similar compounds.[9][10][11][12][13]

-

Primary Hazards: As a reactive alkylating agent, it should be considered harmful if swallowed, corrosive to skin and eyes, and a potential respiratory irritant. [9][12][13] Bromomethyl compounds are often lachrymators (tear-producing).

-

Handling Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[12]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and nucleophiles.

-

Due to its reactivity, it may be beneficial to store it under an inert atmosphere (e.g., nitrogen or argon).

-

PART 5: Exemplary Experimental Protocol

The following protocol describes a general procedure for the N-alkylation of a primary amine, a common and crucial transformation utilizing this reagent.

Protocol: N-Alkylation of Benzylamine

Objective: To synthesize N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 189 mg) and anhydrous potassium carbonate (2.0 mmol, 276 mg).

-

Solvent Addition: Add anhydrous acetonitrile (e.g., 10 mL) to the flask.

-

Nucleophile Addition: Add benzylamine (1.1 mmol, 118 mg, ~120 µL) to the stirring suspension.

-

Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is slow) and monitor its progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting bromopyrazole spot indicates reaction completion.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Partition the residue between DCM (e.g., 20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL). The bicarb wash removes any excess acid, and the brine wash helps to remove water from the organic layer.

-

Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and wash the filter cake with a small amount of DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to yield the pure N-alkylated product.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine.

-

PubChem. (n.d.). 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

Angene Chemical. (2026). Safety Data Sheet - Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Retrieved from [Link]

-

PubChem. (n.d.). Methyl D-mannoside. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1,5-dimethyl-1H-pyrazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information - Direct N-heterocyclization of hydrazines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Boronic Acids in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

LookChem. (n.d.). Cas 57097-81-1,3-BROMO-5-METHYL-1H-PYRAZOLE. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromomethyl-1,3-dimethyl-1H-pyrazole | 873191-23-2 [chemicalbook.com]

- 3. Cas 57097-81-1,3-BROMO-5-METHYL-1H-PYRAZOLE | lookchem [lookchem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. tsijournals.com [tsijournals.com]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. 3-Bromo-1,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 21724046 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

This document provides a comprehensive technical overview of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole, CAS Number 873191-23-2, a key heterocyclic building block for professionals in pharmaceutical research and drug development. This guide moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, application, and safe handling, grounded in established chemical principles.

Core Compound Identity and Significance

This compound is a substituted pyrazole, a class of heterocyclic compounds renowned for its prevalence in a wide array of bioactive molecules and approved pharmaceuticals.[1][2] The pyrazole nucleus is a privileged scaffold in medicinal chemistry, integral to drugs used for treating cancers, HIV, and hypertension.[1] The specific utility of this compound, CAS 873191-23-2, is derived from the reactive bromomethyl group at the 5-position, which serves as a versatile chemical handle for covalently linking the stable, drug-like 1,3-dimethylpyrazole core to a target molecular framework.

Caption: Chemical structure of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design.[3][4][5]

| Property | Value |

| CAS Number | 873191-23-2 |

| Molecular Formula | C₆H₉BrN₂ |

| Molecular Weight | 189.05 g/mol |

| Appearance | White to off-white solid or liquid |

| Melting Point | Not consistently reported; may be a low-melting solid |

| Boiling Point | Data not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

Synthesis and Mechanistic Rationale

The most direct and reliable synthesis of this compound involves the bromination of its corresponding alcohol precursor, (1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS 57012-20-1). This transformation is a classic nucleophilic substitution on a hydroxyl group, activated to become a good leaving group.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is a self-validating system. The choice of PBr₃ is based on its high efficiency in converting primary alcohols to alkyl bromides with minimal rearrangement. The low-temperature addition is critical to control the exothermicity of the reaction and prevent the formation of undesired byproducts.

-

Inert Atmosphere Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to exclude atmospheric moisture, which would otherwise consume the PBr₃.

-

Reactant Preparation: Dissolve (1,3-dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Temperature Control: Cool the solution to 0°C using an ice-water bath. This is a crucial step; uncontrolled addition of PBr₃ at room temperature can lead to over-bromination or degradation.

-

Reagent Addition: Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. The stoichiometry is key; using a slight excess of the alcohol ensures all the brominating agent is consumed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material spot.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and quench the reaction by the slow, careful addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This neutralizes any remaining acidic species.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the reactivity of its bromomethyl group. The bromine atom is an excellent leaving group, making the adjacent benzylic-like carbon highly electrophilic and susceptible to nucleophilic attack. This facilitates a wide range of S_N2 reactions.

This reactivity makes it an ideal building block for introducing the 1,3-dimethylpyrazole moiety into larger, more complex molecules.[6][7] This is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target binding affinity. Pyrazole-containing compounds have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][8][9]

Caption: Recommended laboratory workflow for safe handling.

Expected Spectral Data for Characterization

Verifying the identity and purity of the synthesized or purchased compound is paramount. Below are the expected spectral characteristics based on the compound's structure. While public spectral databases for this specific CAS number are sparse, predictions can be made from known chemical shift and absorption frequency data. [10][11][12]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~6.1 ppm (s, 1H): Proton at the 4-position of the pyrazole ring.

-

δ ~4.5 ppm (s, 2H): Methylene protons of the bromomethyl (-CH₂Br) group.

-

δ ~3.8 ppm (s, 3H): Methyl protons attached to the nitrogen at the 1-position (N-CH₃).

-

δ ~2.2 ppm (s, 3H): Methyl protons attached to the carbon at the 3-position (C-CH₃).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Expected peaks for the pyrazole ring carbons, the two methyl carbons, and the bromomethyl carbon. The -CH₂Br carbon would appear around δ 25-35 ppm.

-

-

FT-IR (ATR):

-

~2950-3000 cm⁻¹: C-H stretching from methyl and methylene groups.

-

~1550-1600 cm⁻¹: C=N stretching of the pyrazole ring.

-

~600-700 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) should show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 188 and 190.

-

References

-

5-Bromomethyl-1,3-dimethyl-1H-pyrazole. Chem-Space. [Link]

-

873191-23-2 5-Bromomethyl-1,3-dimethyl-1H-pyrazole. King-Pharm. [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine.

-

Baltayan, A. O., Rstakyan, V. I., & Antanosyan, S. K. (2015). Bromination of 1,3-Dimethyl- and 1,5-Dimethyl-4-hydroxymethylpyrazoles. ResearchGate. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide. ResearchGate. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

-

5-Bromomethyl-1,3-dimethyl-1H-pyrazole. Chemsigma. [Link]

-

Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. (2013). TSI Journals. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Kumar, V., & Hassan, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Spectral Information. (2017). PubChem. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. (2011). Zeitschrift für Naturforschung B. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. PharmaTutor. [Link]

-

Grygorenko, O. O., Volochnyuk, D. M., & Vashchenko, B. V. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). [Link]

- Bromination of hydroxyaromatic compounds.

-

3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E. [Link]

-

The Role of Pyrazole Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

-

3-Bromo-1,5-dimethyl-1H-pyrazole. PubChem. [Link]

-

3-BROMO-5-METHYL-1H-PYRAZOLE. Lookchem. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

-

5-Chloromethyl-1,3-dimethyl-1H-pyrazole. National Institutes of Health (NIH). [Link]

-

Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. National Institutes of Health (NIH). [Link]

-

Special Issue : Heterocyclic Building Blocks for Medicinal Applications. MDPI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health (NIH). [Link]

-

High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. National Institutes of Health (NIH). [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. 5-Bromomethyl-1,3-dimethyl-1H-pyrazole | 873191-23-2 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 873191-23-2 5-Bromomethyl-1,3-dimethyl-1H-pyrazole [chemsigma.com]

- 6. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

- 8. tsijournals.com [tsijournals.com]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

An In-Depth Technical Guide to the Synthesis of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the , a critical building block for pharmaceutical research and drug development. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and functionalized intermediates like the target compound are essential for introducing this heterocycle into more complex molecules. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a reliable and reproducible synthesis. We present a robust two-step pathway commencing with the reduction of a commercially available pyrazole ester to its corresponding alcohol, followed by a highly efficient bromination. This guide is structured to provide senior researchers and drug development professionals with actionable protocols, mechanistic insights, and the necessary data for quality control and validation.

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents known for their anti-inflammatory, analgesic, anti-bacterial, and anti-cancer properties.[1][2] The specific substitution pattern on the pyrazole ring is crucial for modulating pharmacological activity. This compound, in particular, serves as a versatile electrophilic intermediate. The bromomethyl group is an excellent leaving group, making the compound an ideal reagent for the alkylation of various nucleophiles (e.g., amines, phenols, thiols), thereby enabling the covalent linkage of the 1,3-dimethylpyrazole core to a target scaffold.

The development of a scalable and reliable synthesis for this key intermediate is therefore of significant interest. This guide details a validated approach that prioritizes efficiency, safety, and high purity of the final product.

Mechanistic Considerations and Strategy Selection

Several synthetic avenues can be envisioned for the preparation of this compound. A critical analysis of these options is essential for selecting the most robust and practical route.

-

Route 1: Radical Bromination of 1,3,5-trimethyl-1H-pyrazole. This approach would involve the use of a radical initiator and a bromine source like N-Bromosuccinimide (NBS). While effective for benzylic systems, this method risks poor selectivity, potentially leading to bromination on the C4 position of the electron-rich pyrazole ring or over-bromination.[3]

-

Route 2: Halogen Exchange. This route would begin with the synthesis of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, followed by a Finkelstein reaction to exchange chloride for bromide. While feasible, this adds an extra step to the overall sequence. A known synthesis for the chloromethyl analog exists, using phosphoryl trichloride on the corresponding alcohol.[4]

-

Route 3: Nucleophilic Substitution on a Hydroxymethyl Precursor. This strategy involves the conversion of the stable and readily accessible precursor, (1,3-dimethyl-1H-pyrazol-5-yl)methanol, into the target bromide. This is the most advantageous route due to the high efficiency and selectivity of converting a primary alcohol to a primary alkyl bromide. The hydroxyl group is a poor leaving group, but it can be activated by various reagents to facilitate substitution.

Chosen Strategy: This guide focuses on Route 3 for its superior control, reliability, and high yield. The synthesis is broken down into two main stages: the preparation of the alcohol precursor via ester reduction, and its subsequent bromination.

Mechanism of Bromination

The conversion of (1,3-dimethyl-1H-pyrazol-5-yl)methanol to the corresponding bromide using phosphorus tribromide (PBr₃) proceeds via a classic Sɴ2 mechanism. The lone pair on the alcohol's oxygen atom first attacks the electrophilic phosphorus atom, displacing a bromide ion. This creates a protonated phosphite ester, an excellent leaving group. The previously displaced bromide ion then acts as a nucleophile, attacking the electrophilic carbon of the CH₂ group in an Sɴ2 fashion, leading to the final product and a phosphorus-containing byproduct.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

This initial step transforms the stable ethyl ester into the required alcohol precursor. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) ensures a complete and clean conversion.

Reaction Scheme: (Self-hosted image of the chemical reaction)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |

| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 182.21 | 10.0 g | 54.9 | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.5 g | 65.9 | 1.2 |

| Tetrahydrofuran (THF), anhydrous | - | 250 mL | - | - |

| Water (H₂O) | 18.02 | 2.5 mL | - | - |

| 15% Sodium Hydroxide (aq) | - | 2.5 mL | - | - |

| Water (H₂O) | 18.02 | 7.5 mL | - | - |

Experimental Protocol:

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.

-

Reagent Preparation: Suspend Lithium Aluminum Hydride (2.5 g, 65.9 mmol) in anhydrous THF (100 mL) in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.

-

Addition of Ester: Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (10.0 g, 54.9 mmol) in anhydrous THF (150 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 45 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot (ester) and the appearance of a more polar spot (alcohol) indicates completion.

-

Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of:

-

Water (2.5 mL)

-

15% aqueous sodium hydroxide solution (2.5 mL)

-

Water (7.5 mL)

-

Expertise & Experience: This specific quenching procedure, known as the Fieser work-up, is critical for safely neutralizing excess LiAlH₄ and generating a granular, easily filterable aluminum salt precipitate. A vigorous effervescence (hydrogen gas evolution) will be observed; additions must be slow to control the exotherm.

-

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

-

Purification: Combine the filtrate and washes, and concentrate under reduced pressure to yield a crude oil. Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 30% to 70% ethyl acetate in hexanes) to afford (1,3-dimethyl-1H-pyrazol-5-yl)methanol as a colorless oil. (Expected yield: ~85-95%).

Part 2: Synthesis of this compound

This step converts the precursor alcohol into the target alkyl bromide. Phosphorus tribromide is an excellent choice for this transformation, as it is highly effective for primary alcohols and the byproducts are easily removed during work-up.

Reaction Scheme: (Self-hosted image of the chemical reaction)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |

| (1,3-Dimethyl-1H-pyrazol-5-yl)methanol | 140.18 | 6.5 g | 46.4 | 1.0 |

| Phosphorus Tribromide (PBr₃) | 270.69 | 5.4 g (1.9 mL) | 20.0 | 0.43 |

| Dichloromethane (DCM), anhydrous | - | 200 mL | - | - |

| Saturated Sodium Bicarbonate (aq) | - | 100 mL | - | - |

Experimental Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a nitrogen inlet. Ensure glassware is dry.

-

Reagent Preparation: Dissolve (1,3-dimethyl-1H-pyrazol-5-yl)methanol (6.5 g, 46.4 mmol) in anhydrous dichloromethane (200 mL). Cool the solution to 0 °C in an ice-water bath.

-

Addition of Brominating Agent: Add phosphorus tribromide (1.9 mL, 20.0 mmol) dropwise to the stirred solution over 15 minutes.

-

Trustworthiness: The stoichiometry requires only 0.33 equivalents of PBr₃ per equivalent of alcohol. Using a slight excess (e.g., 0.4-0.45 eq.) ensures complete conversion. The reaction is exothermic and addition at 0 °C is crucial to prevent the formation of undesired byproducts.

-

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The product will be less polar than the starting alcohol.

-

Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture into a beaker containing ice and saturated aqueous sodium bicarbonate solution (150 mL) to quench the excess PBr₃. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to give this compound as a solid or oil. (Expected yield: ~90-98%).

Characterization and Quality Control

Validation of the final product's structure and purity is paramount. The following spectroscopic data are expected for this compound.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 6.10 (s, 1H, pyrazole-H4), 4.55 (s, 2H, -CH₂Br), 3.85 (s, 3H, N-CH₃), 2.25 (s, 3H, C-CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 149.0 (C3), 139.0 (C5), 106.0 (C4), 36.5 (N-CH₃), 25.0 (-CH₂Br), 13.5 (C-CH₃). |

| Mass Spec. (ESI+) | Calculated for C₆H₉BrN₂ [M+H]⁺: 203.00, 205.00 (approx. 1:1 ratio for Br isotopes). Found: m/z = 203.0, 205.0. |

| Appearance | Colorless to pale yellow solid or oil. |

Authoritative Grounding: The predicted NMR shifts are based on data for the analogous 5-chloromethyl-1,3-dimethyl-1H-pyrazole [4]and established principles of how halogens affect chemical shifts. The brominated compound's CH₂ signal is expected to be slightly downfield compared to the chlorinated analog's signal at 4.53 ppm.

Safety Precautions

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and water-reactive. Handle only under an inert atmosphere (nitrogen or argon). It reacts violently with water and protic solvents to release flammable hydrogen gas. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

-

Phosphorus Tribromide (PBr₃): Corrosive and toxic. Reacts with water to produce HBr gas. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Solvents: Tetrahydrofuran (THF) can form explosive peroxides; use from a freshly opened bottle or test for peroxides. Dichloromethane (DCM) is a suspected carcinogen. All solvent handling should be performed in a fume hood.

Conclusion

This guide outlines a robust and reproducible two-step synthesis for this compound. By starting from a common pyrazole ester, the methodology provides a reliable pathway to the key alcohol intermediate, which is then efficiently converted to the target compound using phosphorus tribromide. The detailed protocols, mechanistic rationale, and characterization data provide researchers with a self-validating system to produce this valuable synthetic building block with high purity and yield, facilitating its application in pharmaceutical discovery and development.

References

-

Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

-

Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

-

Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Journal of Applicable Chemistry.

-

A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing.

-

Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synthetic Communications.

-

5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Acta Crystallographica Section E.

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

-

Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. Google Patents.

-

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-1-butyl-1H-pyrazole. Benchchem.

Sources

An In-depth Technical Guide to the Structure Elucidation of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1] Its unique electronic properties and metabolic stability have led to its incorporation into numerous approved drugs for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The targeted functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile. The introduction of a bromomethyl group at the C5 position, as in 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole, provides a reactive handle for further synthetic elaboration, making it a valuable building block in the synthesis of complex drug candidates. This guide provides a comprehensive overview of the synthesis and detailed structure elucidation of this key intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: Radical Bromination of 1,3,5-Trimethyl-1H-pyrazole

The most direct and efficient method for the synthesis of this compound is the radical bromination of the readily available precursor, 1,3,5-trimethyl-1H-pyrazole. This transformation is typically achieved via the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[2][3]

The causality behind this experimental choice lies in the benzylic-like reactivity of the methyl group at the C5 position of the pyrazole ring. The pyrazole ring, being aromatic, stabilizes an adjacent radical through resonance, making the C5-methyl group particularly susceptible to hydrogen abstraction by a bromine radical.

Reaction Mechanism: A Step-by-Step Look at the Wohl-Ziegler Bromination

The Wohl-Ziegler reaction proceeds through a radical chain mechanism initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation.[4]

Figure 1: The Wohl-Ziegler radical bromination workflow.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed for high yield and purity of the target compound.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[5]

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq.), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution and can be removed by filtration.

-

Purification: The filtrate is then washed with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive confirmation of the structure of this compound requires a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Figure 2: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are as follows:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.10 | Singlet | 1H | H-4 | The lone proton on the pyrazole ring, deshielded by the aromatic system. |

| ~4.55 | Singlet | 2H | -CH₂Br | The methylene protons adjacent to the electronegative bromine atom. Based on data for the chloro-analog.[6] |

| ~3.75 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom, deshielded by the pyrazole ring. |

| ~2.20 | Singlet | 3H | C₃-CH₃ | The methyl group at the C3 position of the pyrazole ring. |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-3 | The carbon atom at the 3-position of the pyrazole ring, attached to a methyl group. |

| ~140 | C-5 | The carbon atom at the 5-position of the pyrazole ring, attached to the bromomethyl group. |

| ~106 | C-4 | The carbon atom at the 4-position of the pyrazole ring, bonded to a hydrogen atom. |

| ~36 | N-CH₃ | The carbon of the methyl group attached to the nitrogen atom. |

| ~25 | -CH₂Br | The carbon of the bromomethyl group, shifted downfield due to the attached bromine. |

| ~13 | C₃-CH₃ | The carbon of the methyl group at the C3 position. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H |

| 1600-1450 | C=N and C=C stretch | Pyrazole ring |

| 1250-1020 | C-N stretch | |

| 650-550 | C-Br stretch | Alkyl bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₉BrN₂). Due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.[7]

-

Fragmentation Pattern: Common fragmentation pathways for pyrazoles involve the loss of small molecules like HCN and N₂.[8] For this specific molecule, a prominent fragmentation would be the loss of the bromine radical (•Br) to form a stable pyrazolyl-methyl carbocation. Another likely fragmentation is the loss of the bromomethyl radical (•CH₂Br).

| Predicted m/z | Fragment | Description |

| 188/190 | [C₆H₉BrN₂]⁺ | Molecular ion (M⁺ and M+2) |

| 109 | [C₆H₉N₂]⁺ | Loss of •Br |

| 95 | [C₅H₆N₂]⁺ | Loss of •CH₂Br |

Conclusion

The structure elucidation of this compound is a systematic process that combines a logical synthetic approach with a comprehensive analysis of spectroscopic data. The Wohl-Ziegler bromination of 1,3,5-trimethyl-1H-pyrazole provides an efficient route to this valuable synthetic intermediate. The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for an unambiguous confirmation of its structure. This guide provides the necessary foundational knowledge and practical insights for researchers to confidently synthesize and characterize this important building block for drug discovery and development.

References

- Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.

- Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.

- Greenwood, F. L., Kellert, M. D., & Sedlak, J. (1958).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

PubChem. (n.d.). 1,3,5-Trimethylpyrazole. Retrieved from [Link]

- Baldy, A., et al. (1985). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole.

-

NIST. (n.d.). 1,3,5-Trimethyl-1H-pyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5845-5861.

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Chem-Station Int. Ed. Retrieved from [Link]

-

Thermo Fisher Scientific. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]

- Frizzo, C. P., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.

- Vlasyuk, N., & Łyszczek, R. (2021). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. Journal of Thermal Analysis and Calorimetry, 145(2), 537-545.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. 1,3,5-Trimethylpyrazole | C6H10N2 | CID 14081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]

- 5. 1H-Pyrazole, 1,3,5-trimethyl- [webbook.nist.gov]

- 6. sci-hub.st [sci-hub.st]

- 7. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectral Analysis of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole: A Technical Guide

This technical guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the compound 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of the structural characterization of this pyrazole derivative. The guide synthesizes fundamental principles of spectroscopy with data from analogous structures to present a robust predictive analysis.

Introduction to this compound

This compound is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrazole core is a common scaffold in numerous biologically active molecules. The presence of a reactive bromomethyl group at the C5 position makes it a valuable intermediate for further chemical modifications, allowing for the introduction of various functional groups. Accurate structural elucidation through spectroscopic methods is paramount for its use in synthesis and for understanding its chemical behavior.

This guide will detail the predicted ¹H NMR, ¹³C NMR, and mass spectra of the title compound. The subsequent sections will provide a rationale for the predicted spectral features, grounded in established spectroscopic principles and comparative data from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three types of protons in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ (Position 1) | 3.7 - 3.9 | Singlet | 3H |

| C-CH₃ (Position 3) | 2.2 - 2.4 | Singlet | 3H |

| C-H (Position 4) | 6.0 - 6.2 | Singlet | 1H |

| CH₂Br (Position 5) | 4.5 - 4.7 | Singlet | 2H |

Causality behind Predicted Chemical Shifts:

-

N-CH₃ (Position 1): The methyl group attached to the nitrogen at position 1 is expected to be deshielded due to the electron-withdrawing nature of the pyrazole ring and the adjacent nitrogen atom. Its predicted chemical shift is in the range of 3.7-3.9 ppm.

-

C-CH₃ (Position 3): The methyl group at position 3 is attached to a carbon atom of the aromatic pyrazole ring. It will be less deshielded than the N-methyl group, with a predicted chemical shift around 2.2-2.4 ppm.

-

C-H (Position 4): The single proton on the pyrazole ring at position 4 is in an electron-rich environment and is expected to appear as a singlet in the range of 6.0-6.2 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

CH₂Br (Position 5): The methylene protons of the bromomethyl group are significantly deshielded due to the strong electron-withdrawing effect of the adjacent bromine atom. This results in a predicted downfield shift to approximately 4.5-4.7 ppm. This signal will also be a singlet as there are no neighboring protons to couple with.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five distinct carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ (Position 1) | 35 - 40 |

| C-CH₃ (Position 3) | 10 - 15 |

| C-4 | 105 - 110 |

| C-3 | 148 - 152 |

| C-5 | 138 - 142 |

| CH₂Br | 25 - 30 |

Rationale for Predicted Chemical Shifts:

-

Methyl Carbons (N-CH₃ and C-CH₃): The N-methyl carbon is expected to be more deshielded (35-40 ppm) than the C-methyl carbon (10-15 ppm) due to the direct attachment to the electronegative nitrogen atom.

-

Pyrazole Ring Carbons (C-3, C-4, and C-5): The carbon atoms of the pyrazole ring will resonate in the aromatic region. C-3, being adjacent to two nitrogen atoms, will be the most deshielded (148-152 ppm). C-5, attached to the bromomethyl group and a nitrogen atom, will also be significantly deshielded (138-142 ppm). The C-4 carbon is expected to be the most shielded of the ring carbons, appearing around 105-110 ppm.

-

Bromomethyl Carbon (CH₂Br): The carbon of the bromomethyl group will be deshielded by the attached bromine atom and is predicted to have a chemical shift in the range of 25-30 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended): To confirm assignments, acquiring 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) is highly recommended.[1] HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC shows correlations between protons and carbons that are two or three bonds apart.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic molecular ion peak and several fragment ions.

Molecular Ion (M⁺):

A key feature of the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two m/z units. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have natural abundances of approximately 50.7% and 49.3%, respectively.[2] For this compound (C₆H₉BrN₂), the molecular weights are:

-

[M]⁺ with ⁷⁹Br: 12.01(6) + 1.01(9) + 78.92(1) + 14.01(2) = 203.00 g/mol

-

[M+2]⁺ with ⁸¹Br: 12.01(6) + 1.01(9) + 80.92(1) + 14.01(2) = 205.00 g/mol

Therefore, prominent peaks are expected at m/z 204 and m/z 206 .

Major Fragmentation Pathways:

The fragmentation of the molecular ion is expected to proceed through several key pathways, as illustrated in the diagram below.

Figure 1: Predicted major fragmentation pathways for this compound.

Explanation of Fragmentation:

-

Loss of a Bromine Radical (-Br): A common fragmentation pathway for brominated compounds is the cleavage of the C-Br bond, leading to the loss of a bromine radical. This would result in a fragment ion at m/z 124 ([C₆H₉N₂]⁺).

-

Loss of a Bromomethyl Radical (-CH₂Br): Cleavage of the bond between the pyrazole ring and the bromomethyl group would result in the loss of a bromomethyl radical. This would lead to the formation of a 1,3-dimethyl-1H-pyrazolyl cation at m/z 95 ([C₅H₇N₂]⁺). This is often a stable and prominent fragment for substituted pyrazoles.

-

Other Fragments: Further fragmentation of these primary ions can occur, leading to smaller charged species.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for acquiring the mass spectrum of this compound:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile samples, techniques like electrospray ionization (ESI) might be employed, though EI is common for initial structural elucidation of small molecules.

-

Ionization: Use electron ionization (EI) with a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Scan a suitable m/z range (e.g., 40-300) to detect the molecular ion and significant fragment ions.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks (M⁺ and M+2⁺) and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectral data for this compound. The predicted spectra are based on established principles of chemical shifts, coupling constants, and fragmentation patterns, supported by data from analogous pyrazole derivatives. The experimental protocols outlined provide a framework for the successful acquisition and interpretation of actual spectral data. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis and characterization of this and related heterocyclic compounds, facilitating efficient and accurate structural verification.

References

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of bromomethane. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity and Synthetic Utility of Bromomethylpyrazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic accessibility and profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among the vast arsenal of pyrazole-based building blocks, bromomethylpyrazoles stand out for their exceptional versatility. The bromomethyl group serves as a highly reactive electrophilic handle, enabling a diverse range of chemical transformations crucial for molecular elaboration and structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the chemical reactivity of the bromomethyl group attached to a pyrazole core. We will dissect the underlying electronic principles governing its reactivity, detail key synthetic transformations with field-tested protocols, and illustrate its strategic application in contemporary drug discovery.

The Pyrazole Moiety: A Privileged Scaffold in Drug Discovery

The pyrazole ring system has garnered significant attention in recent years, with a growing number of FDA-approved drugs incorporating this heterocycle.[2] Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties; the pyrazole ring can act as both a hydrogen bond donor and acceptor, and its substitution can modulate lipophilicity, thereby enhancing drug-like properties.[2] Its role as a bioisostere for other aromatic rings or even amide bonds has become a common and effective strategy in medicinal chemistry.[3] The successful application of pyrazole-containing drugs, such as Celecoxib and Crizotinib, across a spectrum of therapeutic areas including inflammation and oncology, underscores the scaffold's importance.[1][4][5]

The ability to strategically functionalize the pyrazole core is paramount to its utility. Bromomethylpyrazoles represent key intermediates in this endeavor, providing a reliable gateway to a multitude of molecular architectures.

Fundamental Reactivity of the Bromomethyl Group

The synthetic utility of a bromomethylpyrazole is rooted in the reactivity of the carbon-bromine (C-Br) bond. This bond is polarized, rendering the methylene carbon electron-deficient (electrophilic) and susceptible to attack by electron-rich species (nucleophiles).[6] The primary reaction pathway for this group is the bimolecular nucleophilic substitution (SN2) reaction.[7]

The SN2 Mechanism: A Concerted Pathway

The SN2 reaction is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion).[8][9] This "backside attack" leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond forms, the C-Br bond simultaneously breaks, resulting in an inversion of stereochemistry at the carbon center (though typically not relevant for the parent bromomethyl group).[8]

Factors Influencing Reactivity

From field experience, optimizing reactions with bromomethylpyrazoles requires a nuanced understanding of the factors governing the SN2 rate. These are not mere suggestions but critical parameters for success.[10]

-

Substrate Structure: The bromomethyl group is a primary halide, which is ideal for SN2 reactions. Steric hindrance around the reaction center dramatically slows the reaction rate.[8][11] Therefore, bulky substituents adjacent to the bromomethyl group on the pyrazole ring can impede the nucleophile's approach.

-

Nucleophile Strength: The reaction rate is directly proportional to the strength and concentration of the nucleophile.[10] Strong, negatively charged nucleophiles (e.g., thiolates, alkoxides) react much faster than neutral ones (e.g., amines, water).

-

Leaving Group Ability: Bromide is an excellent leaving group because it is a weak base and can stabilize the negative charge it acquires upon departure. This is a key reason for the high reactivity of bromomethyl compounds compared to their chloro- or fluoro- analogs.

-

Solvent Choice: This is a critical, often overlooked, parameter. Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl sulfoxide (DMSO) are the solvents of choice.[7][10] They solvate the counter-ion of the nucleophile but do not form a tight "solvent cage" around the nucleophile itself, leaving it free and highly reactive. Protic solvents (e.g., water, ethanol) can hydrogen-bond with the nucleophile, reducing its reactivity and slowing the reaction.[7]

Key Synthetic Transformations

Bromomethylpyrazoles are versatile electrophiles that react with a wide array of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds.

O-Alkylation

Reaction with alkoxides or phenoxides provides a straightforward route to pyrazole-containing ethers. These reactions are typically run in the presence of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the alcohol or phenol in situ.

N-Alkylation

This is one of the most common and valuable applications in drug discovery.[12] Primary and secondary amines, as well as other N-heterocycles (e.g., imidazoles, triazoles), can be readily alkylated to forge new C-N bonds.[12][13] Weaker bases like K₂CO₃ or an excess of the amine itself are often sufficient to neutralize the HBr byproduct. Regioselectivity can be a challenge when alkylating other unsymmetrical heterocycles.[14]

S-Alkylation

Thiols are potent nucleophiles and react readily with bromomethylpyrazoles, often under mild basic conditions, to yield thioethers. This reaction is highly efficient and is a cornerstone of many synthetic strategies.

C-Alkylation

Carbon-based nucleophiles, such as cyanide or enolates, can also displace the bromide. The cyanation reaction, using NaCN or KCN, is particularly useful as it introduces a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent | Relative Rate |

| S-Nucleophile | Thiophenol (PhSH) | K₂CO₃ | DMF | Very Fast |

| O-Nucleophile | Phenol (PhOH) | NaH, K₂CO₃ | DMF, THF | Fast |

| N-Nucleophile | Piperidine | K₂CO₃, Et₃N | Acetonitrile | Moderate |

| C-Nucleophile | Sodium Cyanide (NaCN) | (N/A) | DMSO, DMF | Moderate |

| N-Nucleophile | Aniline | K₂CO₃ | DMF | Slow |

| Table 1: Comparative guide to reaction conditions for nucleophilic substitution on a generic bromomethylpyrazole. Rates are relative and depend heavily on specific substrates and conditions. |

Experimental Protocols & Methodologies

Scientific integrity demands reproducible and self-validating protocols. The following methods represent field-proven approaches for the synthesis and subsequent functionalization of bromomethylpyrazoles.

Protocol: Synthesis of 3-Methyl-1-phenyl-4-(bromomethyl)-1H-pyrazole via Radical Bromination

The most common method for synthesizing bromomethyl-substituted aromatics and heterocycles is the Wohl-Ziegler reaction, which involves the radical bromination of a methyl group using N-Bromosuccinimide (NBS).[15] A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required.[16]

Materials:

-

3,4-Dimethyl-1-phenyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dimethyl-1-phenyl-1H-pyrazole (1.0 eq), NBS (1.05 eq), and BPO (0.05 eq).

-

Solvent Addition: Add anhydrous CCl₄ or MeCN to achieve a concentration of ~0.2 M. Scientist's Note: CCl₄ is traditional but has toxicity concerns; MeCN is a viable alternative.

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for MeCN) under an inert atmosphere (N₂ or Ar). Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ (1x), saturated Na₂S₂O₃ (1x) to quench any remaining bromine, and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bromomethylpyrazole.

Protocol: N-Alkylation of 4-Aminophenol with a Bromomethylpyrazole

This protocol exemplifies a typical SN2 reaction used to link the pyrazole core to another pharmacologically relevant scaffold.

Materials:

-

3-Methyl-1-phenyl-4-(bromomethyl)-1H-pyrazole (from 4.1)

-

4-Aminophenol

-

Potassium Carbonate (K₂CO₃), finely powdered

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water

Procedure:

-

Reagent Preparation: In a dry flask under an inert atmosphere, dissolve 4-aminophenol (1.1 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (2.5 eq). Expertise Note: Using finely powdered base increases the surface area and reaction rate. The excess base ensures complete deprotonation and neutralizes the HBr byproduct.

-

Substrate Addition: To this stirring suspension, add a solution of the bromomethylpyrazole (1.0 eq) in a small amount of DMF dropwise at room temperature.

-

Reaction Execution: Stir the reaction at 50-60°C. Monitor the reaction progress by TLC or LC-MS until the starting bromomethylpyrazole is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Quench by pouring the reaction mixture into cold water, which will often precipitate the crude product.

-

Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration, wash thoroughly with water, and air dry. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude product can be purified by recrystallization or silica gel chromatography.

Conclusion and Future Outlook

Bromomethylpyrazoles are not merely reactive intermediates; they are strategic enablers in the quest for novel therapeutics. Their predictable reactivity via the SN2 pathway allows for the systematic and efficient construction of compound libraries for SAR exploration. The ability to readily couple the pyrazole scaffold to a diverse range of nucleophilic fragments is a powerful tool in the hands of medicinal chemists. As drug discovery continues to evolve, the demand for robust and versatile synthetic building blocks will only increase. The fundamental chemistry of the bromomethylpyrazole, as outlined in this guide, ensures it will remain a relevant and highly utilized tool for the foreseeable future, enabling the synthesis of the next generation of pyrazole-based medicines.[5][17][18]

References

-

Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Research Journal of Chemical Sciences. Available at: [Link]

-

What factors affect the SN2 reaction rate? askIITians. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

-

Factors affecting the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]

-

Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

-

Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Available at: [Link]

-

One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. Available at: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate. Available at: [Link]

-

The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

7.1b Factors Affecting SN2 Reactions. YouTube. Available at: [Link]

-

NBS: Radical Bromination. YouTube. Available at: [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]

-

Characteristics of the SN2 Reaction. Fundamentals of Organic Chemistry. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

-

Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PubMed Central. Available at: [Link]

-

Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution. PubMed. Available at: [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. IOSR Journal of Applied Chemistry. Available at: [Link]

-

N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Organic Chemistry Portal. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Available at: [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link]

-

Nucleophilic Substitution Mechanism. YouTube. Available at: [Link]

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. Available at: [Link]

- Preparation method and application of bromopyrazole compound intermediate. Google Patents.

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]